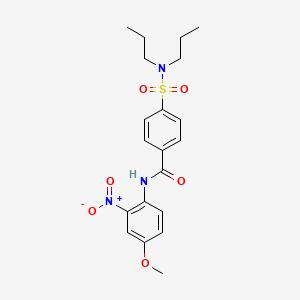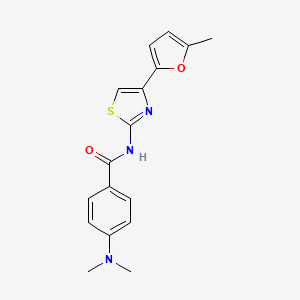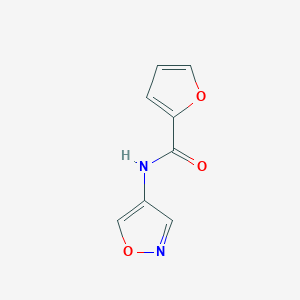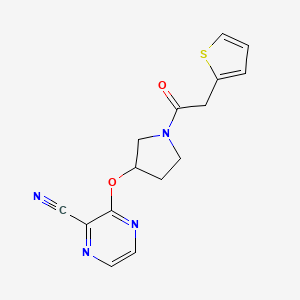
4-(dipropylsulfamoyl)-N-(4-methoxy-2-nitrophenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(dipropylsulfamoyl)-N-(4-methoxy-2-nitrophenyl)benzamide, also known as DPC 963, is a small molecule inhibitor of the protein kinase CK2. CK2 is a ubiquitous serine/threonine kinase that is involved in many cellular processes, including cell proliferation, apoptosis, and DNA repair. DPC 963 has been found to be a potent inhibitor of CK2 and has shown promise in preclinical studies as a potential anticancer agent.
Mécanisme D'action
4-(dipropylsulfamoyl)-N-(4-methoxy-2-nitrophenyl)benzamide 963 inhibits CK2 by binding to the ATP-binding site of the enzyme. CK2 is involved in many cellular processes that are dysregulated in cancer cells, including cell proliferation, apoptosis, and DNA repair. By inhibiting CK2, 4-(dipropylsulfamoyl)-N-(4-methoxy-2-nitrophenyl)benzamide 963 may be able to selectively target cancer cells and induce cell death.
Biochemical and Physiological Effects:
4-(dipropylsulfamoyl)-N-(4-methoxy-2-nitrophenyl)benzamide 963 has been shown to induce apoptosis in cancer cells by activating the caspase pathway. It has also been found to inhibit the DNA repair pathway, leading to increased DNA damage and cell death. In addition, 4-(dipropylsulfamoyl)-N-(4-methoxy-2-nitrophenyl)benzamide 963 has been shown to inhibit angiogenesis, the process by which tumors form new blood vessels to support their growth.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 4-(dipropylsulfamoyl)-N-(4-methoxy-2-nitrophenyl)benzamide 963 is its high potency as a CK2 inhibitor. This allows for lower concentrations of the compound to be used in experiments, reducing the risk of off-target effects. However, 4-(dipropylsulfamoyl)-N-(4-methoxy-2-nitrophenyl)benzamide 963 has limited solubility in aqueous solutions, which can make it difficult to use in certain experiments. In addition, its potential as an anticancer agent has not yet been fully explored in clinical trials.
Orientations Futures
There are several potential future directions for research on 4-(dipropylsulfamoyl)-N-(4-methoxy-2-nitrophenyl)benzamide 963. One area of interest is the development of more soluble analogs of the compound that can be used in a wider range of experiments. Another area of interest is the exploration of 4-(dipropylsulfamoyl)-N-(4-methoxy-2-nitrophenyl)benzamide 963 as a radiosensitizer in combination with radiation therapy. Finally, further preclinical studies are needed to determine the safety and efficacy of 4-(dipropylsulfamoyl)-N-(4-methoxy-2-nitrophenyl)benzamide 963 as an anticancer agent in animal models and eventually in clinical trials.
Méthodes De Synthèse
The synthesis of 4-(dipropylsulfamoyl)-N-(4-methoxy-2-nitrophenyl)benzamide 963 involves several steps, starting with the reaction of 4-methoxy-2-nitroaniline with propylamine to form 4-(propylamino)-2-nitroaniline. This intermediate is then reacted with benzoyl chloride to form 4-(benzoylamino)-2-nitroaniline. The final step involves the reaction of this compound with dipropyl sulfamide to form 4-(dipropylsulfamoyl)-N-(4-methoxy-2-nitrophenyl)benzamide 963.
Applications De Recherche Scientifique
4-(dipropylsulfamoyl)-N-(4-methoxy-2-nitrophenyl)benzamide 963 has been extensively studied for its potential as an anticancer agent. It has been shown to inhibit the growth of a variety of cancer cell lines, including breast, prostate, and lung cancer cells. 4-(dipropylsulfamoyl)-N-(4-methoxy-2-nitrophenyl)benzamide 963 has also been found to sensitize cancer cells to radiation therapy, suggesting that it may have potential as a radiosensitizer.
Propriétés
IUPAC Name |
4-(dipropylsulfamoyl)-N-(4-methoxy-2-nitrophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O6S/c1-4-12-22(13-5-2)30(27,28)17-9-6-15(7-10-17)20(24)21-18-11-8-16(29-3)14-19(18)23(25)26/h6-11,14H,4-5,12-13H2,1-3H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXDMFAAZKMPSAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)OC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(dipropylsulfamoyl)-N-(4-methoxy-2-nitrophenyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Furan-2-yl-(4-methyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraen-11-yl)methanone](/img/structure/B2794125.png)
![(2R,3R,4S)-4-(benzo[d][1,3]dioxol-5-yl)-1-(tert-butoxycarbonyl)-2-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid](/img/structure/B2794126.png)
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-fluorophenyl)-N-isopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2794130.png)
![2-[6-[(4-chlorobenzyl)thio]-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]-N-(3-fluorophenyl)acetamide](/img/structure/B2794131.png)
![N-[(2-chlorophenyl)methyl]-3-{4-[(4-fluorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}propanamide](/img/structure/B2794132.png)


![rac-(1S,4R,7S)-2-(tert-butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-7-carboxylic acid](/img/structure/B2794138.png)

![N-mesityl-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2794140.png)

![N-(2-(6-((2-((2,5-dimethoxyphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2794142.png)

